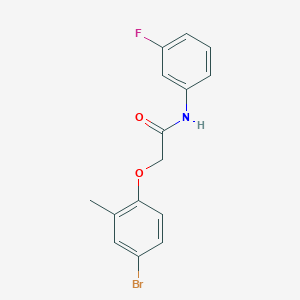
2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide, also known as BFA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various research fields. BFA is a derivative of the drug fenofibrate, which is used to treat high cholesterol levels. However, BFA is not intended for medical use and is primarily used in laboratory experiments.
Mécanisme D'action
2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide is believed to work by targeting the peroxisome proliferator-activated receptor (PPAR) family of proteins. These proteins play a role in regulating various metabolic processes, including glucose and lipid metabolism. This compound has been shown to activate PPARα and PPARγ, which can lead to changes in gene expression and metabolic processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including reducing inflammation, improving insulin sensitivity, and decreasing lipid accumulation in cells. This compound has also been shown to increase the expression of genes involved in fatty acid oxidation and energy metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide in laboratory experiments is its specificity for PPARα and PPARγ. This allows researchers to study the effects of activating these proteins on various metabolic processes. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research involving 2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide. One area of interest is the development of more potent and selective PPAR agonists based on the structure of this compound. Another area of interest is the use of this compound in combination with other drugs or therapies for the treatment of cancer and metabolic disorders. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide involves several steps, including the reaction of 4-bromo-2-methylphenol with potassium carbonate and methyl iodide to produce 2-(4-bromo-2-methylphenoxy)acetone. This intermediate compound is then reacted with 3-fluoroaniline in the presence of acetic acid to form this compound.
Applications De Recherche Scientifique
2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is cancer research, where this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer cells. This compound has also been studied for its potential use in treating obesity and metabolic disorders.
Propriétés
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO2/c1-10-7-11(16)5-6-14(10)20-9-15(19)18-13-4-2-3-12(17)8-13/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWPREWNGKKVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
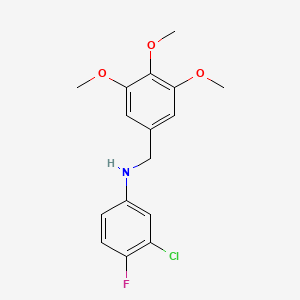
![4-[4-(2-methoxyphenyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5876401.png)


![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]piperidine](/img/structure/B5876411.png)
![4,4'-(1,4-butanediyldinitrilo)bis(1,1,1-trifluoro-2,3-pentanedione) 3,3'-bis[(4-methylphenyl)hydrazone]](/img/structure/B5876418.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5876421.png)
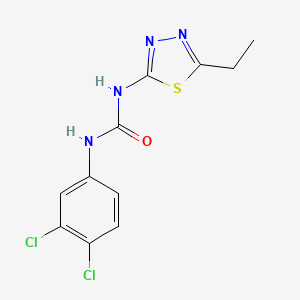

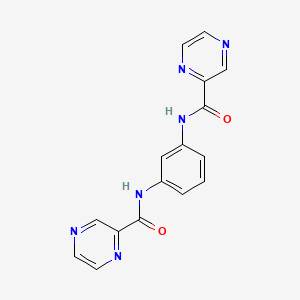
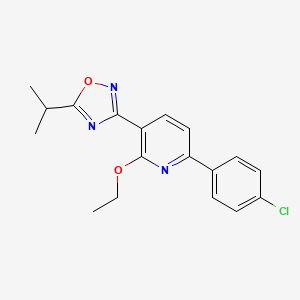
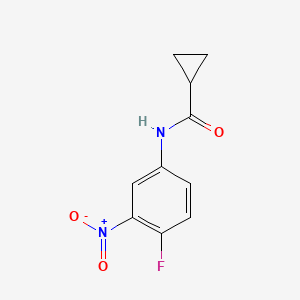
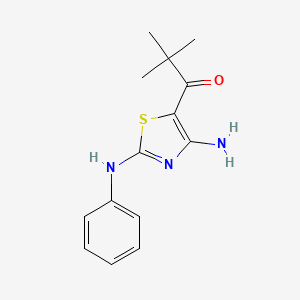
![N-(2-methoxybenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5876484.png)
